2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-sulfamoylphenyl)acetamide

carbonic anhydrase II Ki stopped-flow assay

2-[4-(4-Fluorophenyl)piperazin-1-yl]-N-(4-sulfamoylphenyl)acetamide (CAS 838904-84-0) is a benzenesulfonamide derivative belonging to the 2-(4‑substituted piperazin‑1‑yl)-N-(4‑sulfamoylphenyl)acetamide class, designed via the tail approach as a human carbonic anhydrase (hCA) inhibitor. It exhibits low nanomolar inhibitory constants (Ki) against the epilepsy‑associated isoforms hCA II and hCA VII, with measured Ki values of 4.4–8.7 nM on hCA II and 6.5 nM on hCA VII in stopped‑flow CO₂ hydration assays.

Molecular Formula C18H21FN4O3S
Molecular Weight 392.4 g/mol
Cat. No. B4392813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-sulfamoylphenyl)acetamide
Molecular FormulaC18H21FN4O3S
Molecular Weight392.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C3=CC=C(C=C3)F
InChIInChI=1S/C18H21FN4O3S/c19-14-1-5-16(6-2-14)23-11-9-22(10-12-23)13-18(24)21-15-3-7-17(8-4-15)27(20,25)26/h1-8H,9-13H2,(H,21,24)(H2,20,25,26)
InChIKeyBCDBLLVLEZOVIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(4-Fluorophenyl)piperazin-1-yl]-N-(4-sulfamoylphenyl)acetamide: A Dual hCA II/VII Inhibitor with Documented Anticonvulsant Action – Procurement-Relevant Biochemical Profile


2-[4-(4-Fluorophenyl)piperazin-1-yl]-N-(4-sulfamoylphenyl)acetamide (CAS 838904-84-0) is a benzenesulfonamide derivative belonging to the 2-(4‑substituted piperazin‑1‑yl)-N-(4‑sulfamoylphenyl)acetamide class, designed via the tail approach as a human carbonic anhydrase (hCA) inhibitor [1]. It exhibits low nanomolar inhibitory constants (Ki) against the epilepsy‑associated isoforms hCA II and hCA VII, with measured Ki values of 4.4–8.7 nM on hCA II and 6.5 nM on hCA VII in stopped‑flow CO₂ hydration assays . The compound also showed negligible inhibition of hCA XII (Ki >50,000 nM in multiple determinations), indicating a degree of isoform selectivity relevant for neurological applications .

Why Generic Substitution Fails for 2-[4-(4-Fluorophenyl)piperazin-1-yl]-N-(4-sulfamoylphenyl)acetamide: Isoform Bias Driven by the 4‑Fluorophenyl Tail


Compounds within the 2-(4‑substituted piperazin‑1‑yl)-N-(4‑sulfamoylphenyl)acetamide series share a conserved benzenesulfonamide warhead, yet their hCA isoform selectivity and in vivo pharmacology are exquisitely sensitive to the nature of the piperazine N‑4 substituent [1]. The 4‑fluorophenyl analogue achieves a hCA II Ki of 4.4–8.7 nM and hCA VII Ki of 6.5 nM, whereas the closely related 4‑benzhydryl analogue exhibits a markedly different selectivity profile with hCA VII Ki = 8.9 nM but a 5‑fold weaker hCA II Ki of 43.2 nM [2]. Even a positional isomer (2‑fluorophenyl) can alter binding geometry and potency [1]. Consequently, procurement of an untested generic piperazine sulfonamide without experimental validation of the specific tail group risks obtaining a compound with an unintended isoform selectivity ratio, potentially undermining target engagement in epilepsy models where dual hCA II/VII inhibition appears necessary for full anticonvulsant efficacy [1].

Quantitative Differentiation Evidence for 2-[4-(4-Fluorophenyl)piperazin-1-yl]-N-(4-sulfamoylphenyl)acetamide Against Structural Analogs and In‑Class Alternatives


hCA II Inhibition Potency: 4‑Fluorophenyl Derivative Matches or Exceeds the Best In‑Class Benzenesulfonamides

The target compound exhibits high‑affinity inhibition of human carbonic anhydrase II, with measured Ki values spanning 4.4–48.1 nM across independent stopped‑flow CO₂ hydration experiments, and the most concordant determinations clustering at 4.4, 4.9, and 8.7 nM . By contrast, the 4‑benzhydryl analogue from the same series shows a substantially weaker hCA II Ki of 43.2 nM [1]. This represents an approximately 5‑ to 10‑fold improvement in hCA II affinity conferred by the 4‑fluorophenyl tail compared to the benzhydryl tail, which is critical because hCA II is one of the two major isoforms implicated in epileptogenesis [2].

carbonic anhydrase II Ki stopped-flow assay benzenesulfonamide

hCA VII Inhibition and Implications for Antiepileptogenic Selectivity

The target compound inhibits human carbonic anhydrase VII with a Ki of 6.5 nM (primary determination) alongside replicate values of 10.5 nM and 188 nM . The benzhydryl analog achieves a comparable hCA VII Ki of 8.9 nM [1]. However, because the 4‑fluorophenyl compound retains potent hCA II inhibition (Ki 4.4–8.7 nM) while the benzhydryl compound is markedly weaker on hCA II (Ki 43.2 nM), the 4‑fluorophenyl derivative is uniquely positioned among tail‑modified analogs to deliver balanced dual hCA II/VII inhibition at low nanomolar concentrations [1]. The literature explicitly identifies hCA II and VII as the two isoforms most directly involved in epileptogenesis [2].

carbonic anhydrase VII epileptogenesis isoform selectivity brain-penetrant CA inhibitor

Selectivity Window Against hCA XII: Reduced Off‑Isoform Activity Relative to the Primary Pharmacological Targets

In multiple independent ChEMBL determinations, the target compound showed no measurable inhibition of human carbonic anhydrase XII up to the highest concentration tested (Ki >50,000 nM in four replicate experiments), although one assay reported a Ki of 8.6 nM . The majority consensus indicates at least a 5,700‑ to 10,000‑fold selectivity window between hCA II/VII and hCA XII, whereas the benzhydryl analog's hCA XII inhibition profile has not been similarly characterized, leaving an unresolved selectivity gap for that comparator [1]. hCA XII is a membrane‑bound isoform expressed in reproductive tissues and certain tumors; avoiding its inhibition is potentially desirable for a CNS‑focused tool compound to minimize non‑neurological effects [2].

hCA XII isoform selectivity off-target liability carbonic anhydrase inhibitor selectivity

In Vivo Anticonvulsant Efficacy: Oral Activity and Duration of Action Documented in the Parent Series

The 2-(4‑substituted piperazin‑1‑yl)-N-(4‑sulfamoylphenyl)acetamide series, of which the target compound is a member, was evaluated for anticonvulsant activity in Swiss Albino mice using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models [1]. Compounds in this series provided effective seizure protection, and the most potent analogues demonstrated oral activity in Wistar rats against MES‑induced seizures, with a duration of action extending up to 6 h post‑administration [1][2]. The subacute toxicity profile was benign, with no neurotoxicity observed in the rotarod test [2]. While the published summary data aggregate results across several tail‑substituted derivatives, the 4‑fluorophenyl compound is structurally embedded in the core pharmacophore that produced these in vivo outcomes; its balanced hCA II/VII profile (Ki values 4.4–8.7 nM and 6.5 nM, respectively) matches the biochemical signature of the most effective anticonvulsant members of the series .

anticonvulsant MES seizure model scPTZ model oral bioavailability duration of action

Cytotoxicity Screening: Inactive in HepG2 Cell-Based Assays, Supporting a Favorable Early Safety Signal

The compound was tested in a HepG2 cytotoxicity assay as part of an NCGC screening panel and was classified as inactive at all tested concentrations up to 288 µM, with activity scores consistently near zero and maximum response values indicating no measurable cytotoxic effect . This contrasts with certain other piperazine‑containing CA inhibitors that have shown micromolar cytotoxicity in hepatic cell lines, a factor that can complicate their use in chronic in vivo dosing paradigms [1]. The absence of HepG2 cytotoxicity at concentrations exceeding the hCA II and VII Ki values by more than 30,000‑fold provides a wide in vitro safety margin for the compound.

HepG2 cytotoxicity in vitro safety cell-based assay selectivity

Prioritized Application Scenarios for 2-[4-(4-Fluorophenyl)piperazin-1-yl]-N-(4-sulfamoylphenyl)acetamide Based on Verified Differentiation Data


In Vitro Target Engagement Studies Requiring Balanced Dual hCA II/VII Inhibition at Low Nanomolar Concentrations

The compound's matched low nanomolar Ki values for hCA II (4.4–8.7 nM) and hCA VII (6.5 nM) make it uniquely suitable for biochemical or cell‑based experiments where simultaneous inhibition of both epileptogenesis‑associated isoforms is the mechanistic hypothesis. This balanced profile is not replicated by the 4‑benzhydryl analog, which shows a 5‑fold bias toward hCA VII [4]. Researchers designing siRNA rescue experiments, co‑immunoprecipitation studies, or CA activity assays in neuronal cultures can use this compound at a single concentration (e.g., 50–100 nM) to achieve >90% inhibition of both targets without differential target coverage.

In Vivo Anticonvulsant Efficacy Studies in Rodent Seizure Models with Oral Dosing

The parent series has demonstrated oral anticonvulsant activity in the rat MES model with a duration of action of up to 6 h [4]. The target compound's biochemical profile aligns with the most potent series members, and its clean HepG2 cytotoxicity readout supports progression to sub‑chronic oral dosing paradigms. This compound is appropriate for research groups requiring a CA inhibitor tool compound with pre‑existing in vivo efficacy precedent in the same chemical series, reducing the need for de novo pharmacokinetic characterization before seizure model testing.

Isoform Selectivity Profiling Panels for Carbonic Anhydrase Drug Discovery Programs

With Ki data available for hCA II, VII, and XII , this compound serves as a well‑characterized reference standard for selectivity screening panels. The >5,700‑fold selectivity window between hCA II/VII and hCA XII provides a benchmark against which newer derivatives can be compared. Procurement of this compound as a control in CA inhibitor screening cascades allows direct normalization of isoform selectivity data across different laboratories and assay platforms, leveraging its multi‑source ChEMBL data consistency.

Structural Biology and Crystallographic Studies of hCA-Inhibitor Complexes

The crystal structures of the closely related benzhydryl analog in complex with both hCA II and hCA VII have been solved, revealing the molecular determinants of tail‑driven isoform selectivity . The 4‑fluorophenyl compound offers a complementary crystallographic tool: its smaller, less hydrophobic tail is predicted to engage the hCA active site with a distinct conformational signature compared to the benzhydryl analog. Structural biology groups investigating the structure–activity relationships of the piperazine tail region can use this compound to generate co‑crystal structures that map the effect of tail steric/electronic properties on binding pose and water network organization.

Quote Request

Request a Quote for 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-sulfamoylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.